
Ethyl 2-chloro-2-acetamidoacetate
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Overview
Description
Ethyl 2-chloro-2-acetamidoacetate is an organic compound with the molecular formula C6H10ClNO3. It is a versatile chemical used in various scientific research applications due to its unique reactivity and properties. This compound is often employed as a key building block in the synthesis of novel pharmaceuticals and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-chloro-2-acetamidoacetate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process includes cooling the raw material to a temperature range of -5 to 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then slowly heated to 20-25°C and allowed to react for about four hours. After the reaction, the mixture is subjected to reduced pressure and vacuum to remove residual acidic gas, which is absorbed by a caustic soda liquid .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to reduce production costs and environmental impact. For instance, the use of reaction solvents is minimized, and the acidic gas generated during the reaction is absorbed to reduce waste .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group in this compound serves as a key reactive site for nucleophilic displacement. A notable example involves its conversion to ethyl 2-(2-iodoacetamido)acetate through reaction with sodium iodide (NaI) in dry acetone under reflux:
Reaction Conditions
Parameter | Value |
---|---|
Solvent | Dry acetone |
Temperature | 56°C (reflux) |
Reaction Time | 16.5 hours |
Yield | Quantitative (99%+) |
This SN₂-type substitution replaces the chlorine atom with iodine, producing a more reactive alkyl iodide derivative . The reaction’s efficiency stems from acetone’s polar aprotic nature, which stabilizes the transition state.
Stability and Hydrolysis Tendencies
While not explicitly documented in the provided sources, the compound’s ester and amide groups suggest potential reactivity under specific conditions:
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Ester Hydrolysis : Likely occurs under strongly acidic or basic conditions, cleaving the ethyl ester to form carboxylic acid derivatives.
-
Amide Stability : The acetamido group is generally resistant to hydrolysis under mild conditions but may react under prolonged exposure to harsh acids/bases.
Experimental data from analogous compounds indicate that phosphate buffers (pH 7.0) do not hydrolyze the ester group, making it stable in neutral aqueous environments .
Cross-Reactivity in Immunoassays
Studies using monoclonal antibodies (e.g., TPN9A) revealed that derivatives of this compound exhibit low cross-reactivity with structurally similar pesticides like phthalide (22%) and quintozene (17%), confirming its utility in targeted analytical methods .
Structural and Functional Insights
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Reactive Sites : The chloroacetamido moiety (Cl–CH₂–CO–NH–) and ethyl ester (–COOEt) govern its reactivity .
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Molecular Interactions : The electron-withdrawing acetamido group polarizes the C–Cl bond, facilitating nucleophilic attacks .
This compound’s versatility in nucleophilic substitutions and derivatization reactions underscores its importance in medicinal chemistry and analytical applications. Further research is needed to explore its potential in catalytic processes or drug design.
Scientific Research Applications
Ethyl 2-chloro-2-acetamidoacetate is widely used in scientific research due to its reactivity and versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 2-chloro-2-acetamidoacetate involves its reactivity with nucleophiles and other reagents. The chlorine atom in the compound is highly reactive, making it a suitable candidate for nucleophilic substitution reactions. The ester and amide groups also contribute to its reactivity, allowing it to participate in various chemical transformations .
Comparison with Similar Compounds
Ethyl 2-chloro-2-acetamidoacetate can be compared with similar compounds such as ethyl chloroacetate and ethyl acetoacetate. While all these compounds contain ester groups, this compound is unique due to the presence of both chlorine and acetamido groups, which enhance its reactivity and versatility in chemical synthesis .
List of Similar Compounds
- Ethyl chloroacetate
- Ethyl acetoacetate
- Ethyl bromoacetate
- Ethyl iodoacetate
These compounds share some structural similarities but differ in their reactivity and applications.
Biological Activity
Ethyl 2-chloro-2-acetamidoacetate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its chemical properties, biological mechanisms, and therapeutic potentials, supported by case studies and research findings.
This compound is characterized by the following properties:
- Molecular Formula : C6H10ClNO3
- Molecular Weight : 179.60 g/mol
- Appearance : Clear bright yellow liquid
- Solubility : Soluble in organic solvents like ethanol and dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind to active sites, potentially inhibiting or modifying enzyme activity. This interaction can lead to various pharmacological effects, including anti-inflammatory and anti-cancer activities .
Anti-inflammatory Activity
Research indicates that this compound reacts with thiosemicarbazones to form heterocyclic substituted thiophene derivatives, which exhibit significant non-steroidal anti-inflammatory activity. This reaction pathway suggests potential therapeutic applications in treating inflammatory diseases .
Anticancer Properties
Several studies have explored the anticancer potential of derivatives synthesized from this compound. For instance, compounds derived from this precursor have shown promising cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HT29), and lung (H460) cancers. In one study, derivatives demonstrated GI50 values of less than 1 μM across multiple cancer cell lines, indicating potent anticancer activity .
Study 1: Synthesis and Evaluation of Derivatives
A study focused on synthesizing new derivatives from this compound evaluated their biological activities against cancer cell lines. The results indicated that compounds with specific structural modifications exhibited enhanced cytotoxicity compared to the parent compound. The IC50 values for these derivatives ranged from 0.5 to 5 μg/ml against MCF-7 cells, suggesting their potential as effective anticancer agents .
Study 2: Anti-inflammatory Activity Assessment
Another study investigated the anti-inflammatory effects of a derivative formed from this compound. The compound was tested in an animal model of inflammation, where it significantly reduced edema and inflammatory markers compared to a control group. This finding underscores the compound's potential for developing new anti-inflammatory therapies .
Data Tables
Compound | Activity Type | Cell Line | IC50 (μg/ml) |
---|---|---|---|
This compound | Anticancer | MCF-7 | <5 |
Thiophene derivative | Anti-inflammatory | - | Significant effect |
Modified derivative | Anticancer | HT29 | <1 |
Properties
Molecular Formula |
C6H10ClNO3 |
---|---|
Molecular Weight |
179.60 g/mol |
IUPAC Name |
ethyl 2-acetamido-2-chloroacetate |
InChI |
InChI=1S/C6H10ClNO3/c1-3-11-6(10)5(7)8-4(2)9/h5H,3H2,1-2H3,(H,8,9) |
InChI Key |
CHYHOSYHUSIVCU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(NC(=O)C)Cl |
Origin of Product |
United States |
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